5-Phenylthiazol-2(5H)-one
Description
Contextualization within Heterocyclic Chemistry
5-Phenylthiazol-2(5H)-one belongs to the thiazolone family, a class of five-membered heterocyclic compounds. Heterocycles are cyclic compounds containing at least one atom other than carbon within their ring structure. The thiazole (B1198619) ring, the core of thiazolones, features both a sulfur and a nitrogen atom. ontosight.aiwikipedia.orgresearchgate.net Thiazoles are members of the azoles, a group of aromatic five-membered heterocycles that also includes imidazoles and oxazoles. wikipedia.org
The thiazole ring is planar and exhibits significant pi-electron delocalization, which imparts a degree of aromaticity greater than that of the related oxazoles. wikipedia.org This aromatic character is demonstrated by ¹H NMR spectroscopy, where the ring protons show chemical shifts in a range that indicates a strong diamagnetic ring current. wikipedia.org The structure of this compound specifically consists of this thiazolone core substituted with a phenyl group at the fifth position.
Significance of the Thiazolone Core Structure in Organic Chemistry
The thiazolone core is a privileged scaffold in organic and medicinal chemistry. researchgate.net Its structure serves as a versatile building block for the synthesis of more complex molecules with a wide array of biological activities. researchgate.net Modifications at various positions on the thiazolone ring allow chemists to create a diversity of compounds with different pharmacological profiles. researchgate.netbenthamscience.com
Thiazole derivatives are found in various natural products and synthetic drugs, such as vitamin B₁ and the anticancer agent bleomycin. wikipedia.orgresearchgate.net The reactivity of the thiazole ring, which includes an acidic proton at the C-2 position, makes it a valuable synthon for generating new chemical entities. mdpi.com Consequently, the thiazolone structure is a frequent target in drug discovery and development, with derivatives being investigated for anti-inflammatory, antimicrobial, and anticancer properties, among others. ontosight.aiscispace.com
Historical Overview of Thiazolone Research
The study of thiazolones and related compounds, such as 4-thiazolidones, has a history stretching back over a century. benthamscience.com Initial interest in the thiazolone ring emerged during early investigations into the structure of penicillin, where it was once believed to be a component of the antibiotic's active substance. acs.org
A significant surge in research dedicated to the medicinal and pharmacological applications of thiazolidinones and their derivatives has been observed since the 1960s. researchgate.net This has led to numerous publications and patents covering novel analogues. researchgate.net Over the decades, these compounds have been explored for a vast range of potential therapeutic uses, cementing the thiazolone scaffold as a subject of enduring scientific interest. benthamscience.comscispace.com
Academic Research Landscape of this compound Derivatives
The academic research surrounding this compound is primarily focused on the synthesis and evaluation of its derivatives for various biological applications. Scientists modify the core structure to explore structure-activity relationships (SAR) and identify new lead compounds. nih.gov
A significant area of research involves creating derivatives by condensing the thiazolone core with various aldehydes to form benzylidene-substituted compounds. For example, (Z)-5-benzylidene-2-phenylthiazol-4(5H)-one derivatives have been designed and synthesized by combining the structural features of known tyrosinase inhibitors. nih.govnih.gov These studies have identified compounds with potent anti-melanogenic and antioxidant activities. nih.govnih.gov The synthesis typically involves the reaction of 2-phenylthiazol-4(5H)-one with substituted benzaldehydes. nih.gov
Other research has focused on attaching different functional groups to the thiazole ring to create novel compounds. For instance, researchers have synthesized 2-(cyclopentylamino)-5-phenylthiazol-4(5H)-one and other 2-amino-5-substituted derivatives to investigate their potential as anticancer agents and enzyme inhibitors. mdpi.com Furthermore, N-(5-phenylthiazol-2-yl)acrylamides have been designed as covalent inhibitors of glutathione (B108866) S-transferase omega 1 (GSTO1–1), a potential target for cancer therapy. nih.gov The synthesis of these compounds often starts from commercially available materials like acetophenones, which are brominated and then reacted with thiourea (B124793) to form the 4-phenyl-2-aminothiazole core, which is subsequently modified. nih.gov
The following table summarizes selected research findings on derivatives of this compound.
| Derivative Class | Research Focus | Key Findings | Citations |
|---|---|---|---|
| (Z)-5-(Substituted benzylidene)-2-phenylthiazol-4(5H)-ones | Anti-melanogenic agents, Tyrosinase inhibitors | Some derivatives showed stronger tyrosinase inhibitory activity than the reference compound, kojic acid. Kinetic studies revealed competitive or mixed-type inhibition. | nih.govnih.govmdpi.com |
| 2-(Cyclopentylamino)-5-phenylthiazol-4(5H)-one | Anticancer and 11β-HSD inhibitory activities | Synthesized and characterized as part of a broader search for selective enzyme inhibitors. | mdpi.com |
| N-(5-Phenylthiazol-2-yl)acrylamides | Glutathione S-transferase omega 1 (GSTO1–1) inhibitors | Structure-based design led to highly potent covalent inhibitors, with one analogue being the most potent GSTO1–1 inhibitor reported to date. | nih.gov |
| 4-(2-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)thiazol-2-amine derivatives | Antimicrobial agents | Several synthesized derivatives showed excellent antibacterial and antifungal activity, supported by molecular docking studies. | bohrium.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7NOS |
|---|---|
Molecular Weight |
177.22 g/mol |
IUPAC Name |
5-phenyl-5H-1,3-thiazol-2-one |
InChI |
InChI=1S/C9H7NOS/c11-9-10-6-8(12-9)7-4-2-1-3-5-7/h1-6,8H |
InChI Key |
IZIXXYSWSOCWPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C=NC(=O)S2 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Phenylthiazol 2 5h One and Its Structural Analogues
Classical Synthetic Routes to Thiazolones
Traditional methods for the synthesis of the thiazolone core have been well-established for decades. These routes typically involve the formation of the heterocyclic ring through cyclization reactions of acyclic precursors.
Cyclization Reactions Involving Alpha-Halo Carbonyl Compounds and Thioamides/Thioureas
The Hantzsch thiazole (B1198619) synthesis, a cornerstone in the preparation of thiazole derivatives, can be adapted to produce thiazolones. This method involves the cyclocondensation of an α-halo carbonyl compound with a thioamide or thiourea (B124793). youtube.com The reaction proceeds through an initial S-alkylation of the thioamide/thiourea by the α-halo carbonyl compound, followed by an intramolecular cyclization and dehydration to form the thiazole ring. youtube.com
A direct application of this principle for the synthesis of a precursor to 5-phenylthiazol-2(5H)-one derivatives involves the reaction of thiobenzamide (B147508) with bromoacetic acid. The reflux of these reactants in ethyl acetate (B1210297) yields 2-phenylthiazol-4(5H)-one hydrobromide. nih.gov Subsequent treatment with a base like pyridine (B92270) removes the hydrobromide to afford the desired 2-phenylthiazol-4(5H)-one. nih.gov
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield (%) | Reference |
| Thiobenzamide | Bromoacetic acid | Ethyl acetate | Reflux, 12 h | 2-Phenylthiazol-4(5H)-one hydrobromide | 69 | nih.gov |
| 2-Phenylthiazol-4(5H)-one hydrobromide | Pyridine | - | Room Temperature, 1 h | 2-Phenylthiazol-4(5H)-one | 92 | nih.gov |
| 2-Chloro-1-phenylethanone | Thiourea | Methanol (B129727) | - | 4-Phenyl-1,3-thiazol-2-amine | - | youtube.com |
Knoevenagel Condensation Strategies
The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation and is particularly useful for introducing substituents at the 5-position of the thiazolone ring. nih.govrsc.org This reaction typically involves the condensation of an active methylene (B1212753) compound, such as a thiazolidinone, with an aldehyde or ketone in the presence of a basic catalyst. sid.ir
For the synthesis of 5-benzylidene-2-phenylthiazol-4(5H)-one derivatives, 2-phenylthiazol-4(5H)-one is condensed with various substituted benzaldehydes. nih.gov The reaction is often catalyzed by a weak base like piperidine (B6355638) and carried out in a protic solvent such as ethanol (B145695) under reflux conditions. nih.gov This strategy allows for the generation of a diverse library of 5-substituted thiazolone derivatives.
Intramolecular Cyclization Approaches
Intramolecular cyclization represents another classical approach to the synthesis of heterocyclic systems, including thiazolones. These reactions involve the formation of the ring from a single precursor molecule containing all the necessary atoms. While specific examples for the direct synthesis of this compound via this route are less common in the initial search, the principles of intramolecular cyclization are well-established in heterocyclic chemistry. For instance, the synthesis of N-phenyl- and N-thiazolyl-1H-indazoles has been achieved through a copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones, demonstrating the utility of intramolecular cyclization in forming N-containing heterocycles. nih.govbeilstein-journals.org Another relevant example is the synthesis of 2,5-disubstituted thiazoles from N-substituted α-amino acids, which proceeds through carboxylic acid activation followed by intramolecular cyclization. nih.gov These strategies could potentially be adapted for the synthesis of the thiazolone ring.
Modern and Catalyst-Mediated Synthetic Innovations
In recent years, there has been a significant drive towards the development of more efficient, atom-economical, and environmentally benign synthetic methodologies. This has led to the emergence of one-pot multicomponent reactions and the use of microwave irradiation to accelerate thiazolone synthesis.
One-Pot Multicomponent Reactions (MCRs) for Thiazolone Synthesis
Multicomponent reactions (MCRs) offer a powerful strategy for the synthesis of complex molecules in a single step from three or more starting materials, thereby reducing the number of synthetic steps, purification procedures, and waste generation. nih.gov Several one-pot syntheses of thiazole and thiazolone derivatives have been reported.
A three-component method for the synthesis of 5-arylidene-4-aminothiazol-2(5H)-ones involves the reaction of isorhodanine, aromatic aldehydes, and ethanolamine. researchgate.net Another example is the synthesis of novel thiazole derivatives through a one-pot condensation of 2-benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, thiosemicarbazide (B42300), and various aldehydes using orthophosphoric acid as a catalyst. ijcce.ac.ir These MCRs provide rapid access to a wide range of substituted thiazolones.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product | Reference |
| Isorhodanine | Aromatic aldehydes | Ethanolamine | - | 5-Arylidene-4-aminothiazol-2(5H)-ones | researchgate.net |
| 2-Benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester | Thiosemicarbazide | 3-(Substituted-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Orthophosphoric acid | 2-Benzyloxy-5-(2-{N'-[3-(substituted-phenyl)-1-phenyl-1H-pyrazol-4-ylmethylene]-hydrazino}-thiazol-4-yl)-benzoic acid methyl ester | ijcce.ac.ir |
| Lawsone | Phenyl isothiocyanate | Substituted phenacyl bromides | - | Fully substituted 1,3-thiazoles appended with lawsone | acs.org |
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has gained prominence as a technique to accelerate reaction rates, improve yields, and often enhance product purity. researchgate.net The application of microwave irradiation to the synthesis of thiazolones has been shown to significantly reduce reaction times compared to conventional heating methods. nih.gov
The Hantzsch thiazole synthesis, for instance, has been successfully adapted to microwave conditions. The reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with substituted thioureas under microwave irradiation in methanol at 90 °C for 30 minutes afforded N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines in high yields (89–95%). nih.gov In another example, the synthesis of 2-amino-5-phenylthiazole was achieved by reacting a substituted acetophenone (B1666503) with thiourea and iodine under microwave irradiation. rjpbcs.com
| Reactants | Solvent | Microwave Conditions | Product | Yield (%) | Reference |
| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, Substituted thioureas | Methanol | 90 °C, 30 min | N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | 89–95 | nih.gov |
| Substituted acetophenone, Thiourea, Iodine | - | - | 2-Amino-5-phenylthiazole | - | rjpbcs.com |
| Maleic anhydride (B1165640), Thiosemicarbazide, Hydrazonoyl halides | Ethanol | 500 W, 150 °C, 4–8 min | Arylazothiazole derivatives | - | nih.gov |
Electrosynthesis Applications in Thiazolone Chemistry
Electrosynthesis has emerged as a powerful and environmentally benign tool in organic synthesis, offering a green alternative to conventional methods that often rely on hazardous oxidants or reductants. rsc.orgmdpi.com In the context of thiazole and thiazolone chemistry, electrochemical methods provide unique pathways for the construction and derivatization of the heterocyclic ring. rsc.org
Electrochemical approaches to thiazole synthesis often involve oxidative cyclization reactions. For instance, an electrochemical method for the synthesis of 2-aminothiazoles has been reported, which proceeds via an enaminone C–H thiolation and C–N amination cascade. rsc.org This method highlights the potential of electrosynthesis to form key bonds in the thiazole ring under mild, oxidant-free conditions. Another innovative strategy involves the electrochemical synthesis of thiazoles from 2,5-dihydrothiazolines, mediated by a dual redox catalyst system. researchgate.net
While direct electrosynthesis of this compound is not extensively documented, the principles demonstrated in the synthesis of related thiazole derivatives are applicable. For example, the electrochemical oxidation of hydroquinones and catechols in the presence of rhodanine (B49660) as a nucleophile has been shown to produce new thiazole derivatives in aqueous media, a green solvent. researchgate.net This approach, which avoids the use of catalysts and is performed at room temperature, showcases the potential for developing clean electrosynthetic routes to thiazolones. researchgate.net
The key advantages of electrosynthesis in this context include:
Mild reaction conditions: Electrochemical reactions can often be carried out at room temperature and pressure, minimizing energy consumption and the risk of side reactions. rsc.org
Avoidance of hazardous reagents: The electron serves as the primary reagent, eliminating the need for chemical oxidants or reductants, which are often toxic or produce harmful waste. mdpi.com
High selectivity: By controlling the electrode potential, it is often possible to achieve high levels of chemo-, regio-, and stereoselectivity. rsc.org
The table below summarizes some electrochemical approaches relevant to thiazole synthesis.
| Methodology | Starting Materials | Key Features | Reference |
| Enaminone C–H thiolation/C–N amination | Enaminones, Thioureas | Cascade reaction, Aryl ring construction | rsc.org |
| Oxidation of 2,5-dihydrothiazolines | 2,5-dihydrothiazolines | Mediated by bromide/tetrachlorohydroquinone dual redox catalysts | researchgate.net |
| Electrooxidation of hydroquinones/catechols | Hydroquinones/Catechols, Rhodanine | Aqueous solution, Catalyst-free, Room temperature | researchgate.net |
| Oxidative three-component tandem reactions | Diselenides, Acryloyl chlorides, 2-mercaptobenzimidazoles | One-pot, Metal-free, Oxidant-free | rsc.org |
Regioselective Synthesis of this compound Scaffold
Regioselectivity is a critical aspect of synthesizing substituted heterocycles, as the position of substituents can profoundly influence the molecule's biological activity and physical properties. In the synthesis of the this compound scaffold, controlling the placement of the phenyl group at the C5 position is paramount.
One-pot regioselective syntheses of substituted thiazoles have been developed that offer high efficiency and atom economy. For instance, a solvent-free, one-pot approach for the synthesis of 2-aryl/hetaryl-4-methyl-5-acylthiazoles has been reported. researchgate.net This method involves the in-situ generation of α-bromo-1,3-diketones, which then react with thioamides to exclusively form a single regioisomer in high yields. researchgate.net While this example leads to a 5-acylthiazole, the underlying principles of controlling the reaction of an α-halocarbonyl compound with a thioamide are central to the Hantzsch thiazole synthesis, a cornerstone of thiazole chemistry. wikipedia.org
The synthesis of (Z)-5-benzylidene-2-phenylthiazol-4(5H)-one derivatives demonstrates a direct route to a scaffold closely related to the target compound. mdpi.comnih.gov This synthesis involves the cyclization of thiobenzamide and bromoacetic acid to form the 2-phenylthiazol-4(5H)-one core, followed by a condensation reaction with various benzaldehydes to introduce the benzylidene moiety at the C5 position. mdpi.comnih.gov The initial cyclization step is a key regioselective process that establishes the 2-phenylthiazolone structure.
Furthermore, acid-catalyzed regioselective cyclization reactions have been developed for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles and 1,3,4-oxadiazoles, which, while different heterocyclic systems, showcase strategies for achieving regiocontrol in heterocycle formation that could inspire novel routes to substituted thiazolones. nih.gov The choice of catalysts and reaction conditions plays a crucial role in directing the cyclization to the desired regioisomer.
The following table outlines key aspects of regioselective synthesis relevant to the this compound scaffold.
| Reaction Type | Key Reagents | Regiocontrol Element | Reference |
| One-pot synthesis of 5-acylthiazoles | α-bromo-1,3-diketones, Thioamides | In-situ generation of the α-haloketone and controlled reaction with thioamide | researchgate.net |
| Synthesis of 5-benzylidene-2-phenylthiazol-4(5H)-ones | Thiobenzamide, Bromoacetic acid, Benzaldehydes | Initial cyclization to form the 2-phenylthiazolone core | mdpi.comnih.gov |
| Acid-catalyzed cyclization | Acyl hydrazides, Alkyl 2-(methylthio)-2-thioxoacetates | Use of p-TSA and AcOH to direct the cyclization | nih.gov |
Green Chemistry Approaches in Thiazolone Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. bepls.comresearchgate.net These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources. mmumullana.org
For the synthesis of thiazole and thiazolone derivatives, several green chemistry strategies have been explored:
Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in thiazole synthesis. bepls.com This technique provides rapid and uniform heating, often leading to cleaner reactions with fewer byproducts.
Ultrasonic-mediated synthesis: Sonication is another energy-efficient method that can promote chemical reactions by creating localized high-pressure and high-temperature zones through acoustic cavitation. bepls.com
Use of green solvents: Replacing volatile and toxic organic solvents with greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) is a key aspect of green chemistry. bepls.com For example, catalyst-free synthesis of thiazole derivatives has been achieved in water. bepls.com
Green catalysts: The development of recyclable and non-toxic catalysts is a major focus. Thiamine hydrochloride (Vitamin B1) has been successfully employed as an eco-friendly catalyst for the synthesis of hydrazono-thiazolones. tandfonline.com
Solvent-free reactions: Conducting reactions in the absence of a solvent minimizes waste and simplifies product purification. bepls.com An efficient, one-pot regioselective synthesis of 2-aryl/hetaryl-4-methyl-5-acylthiazoles has been achieved under solvent-free conditions. researchgate.net
These green approaches offer significant advantages over traditional synthetic methods by reducing waste, energy consumption, and the use of hazardous materials.
| Green Chemistry Approach | Description | Advantages | Reference |
| Microwave Irradiation | Use of microwave energy to accelerate reactions. | Reduced reaction times, higher yields, fewer side products. | bepls.com |
| Ultrasonic-mediated Synthesis | Application of ultrasound to promote chemical reactions. | Energy efficiency, enhanced reaction rates. | bepls.com |
| Green Solvents | Use of environmentally friendly solvents like water or PEG. | Reduced toxicity and environmental pollution. | bepls.com |
| Green Catalysts | Employment of non-toxic and recyclable catalysts like Vitamin B1. | Sustainability, reduced catalyst-related waste. | tandfonline.com |
| Solvent-free Conditions | Reactions are conducted without a solvent. | Minimized waste, simplified purification. | researchgate.net |
Scale-Up Synthesis Considerations for this compound
The transition from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges. For the scale-up synthesis of this compound, several factors must be carefully considered to ensure a safe, efficient, and cost-effective process.
Key considerations for scale-up include:
Reaction conditions: While many laboratory-scale syntheses of thiazoles have been reported, many suffer from drawbacks such as harsh reaction conditions that are not amenable to large-scale production. donaulab.hu The development of processes that operate under milder conditions is crucial.
Continuous flow synthesis: Continuous flow chemistry offers several advantages for scale-up, including improved heat and mass transfer, enhanced safety, and the potential for automation. The optimization of a synthesis at the milligram scale in a microreactor can often be directly translated to kilogram-scale production in a larger flow reactor. donaulab.hu This approach has been successfully applied to the synthesis of 2-aminothiazole (B372263) derivatives. donaulab.hu
Purification: The isolation and purification of the final product can be a significant bottleneck in large-scale synthesis. Developing synthetic routes that minimize the formation of byproducts and facilitate easy purification, for example, through crystallization, is highly desirable.
Cost of starting materials: The economic viability of a large-scale synthesis is heavily dependent on the cost and availability of the starting materials. Identifying inexpensive and readily accessible precursors is a critical step in process development.
Safety: A thorough evaluation of the potential hazards associated with the reaction, including exotherms, the use of flammable or toxic reagents, and the formation of unstable intermediates, is essential for ensuring a safe manufacturing process.
The industrial synthesis of substituted thiazoles often serves as a precursor for the production of valuable compounds, including the amino acid cysteine. nih.gov This highlights the industrial relevance of developing robust and scalable synthetic routes to thiazole-containing molecules.
Theoretical and Computational Chemistry Studies of 5 Phenylthiazol 2 5h One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide a static picture of the molecule, offering insights into its structure, stability, and reactivity.
Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 5-Phenylthiazol-2(5H)-one, DFT calculations, typically using a functional such as B3LYP with a basis set like 6-311G(d,p), would be employed to determine its optimized geometry in the gas phase. This process minimizes the energy of the molecule to find its most stable three-dimensional conformation.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilic character. Conversely, the LUMO signifies the molecule's ability to accept electrons, reflecting its electrophilic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical stability and reactivity of a molecule. A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative and not based on actual calculations for this compound, as such data is not available in the reviewed literature.)
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| Energy Gap (ΔE) | 5.3 |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas with a high electron density, which are prone to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) correspond to areas with a lower electron density, which are susceptible to nucleophilic attack. For this compound, an MEP map would highlight the electronegative oxygen and nitrogen atoms as potential sites for electrophilic interaction and the hydrogen atoms as sites for nucleophilic interaction.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Behavior
While quantum chemical calculations provide a static view, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. By simulating the movements of atoms and molecules, MD can reveal the conformational flexibility of this compound and how it interacts with its environment, such as a solvent or a biological macromolecule. These simulations are crucial for understanding how the molecule behaves in a more realistic, dynamic setting, which is particularly important for predicting its behavior in biological systems.
In Silico Prediction of Molecular Interactions and Binding Affinities (Mechanistic Focus)
In silico methods are instrumental in predicting how a molecule might interact with biological targets, providing a mechanistic understanding of its potential biological activity.
Molecular Docking Studies with Biological Macromolecules (e.g., enzymes, receptors)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a small molecule (ligand), such as this compound, into the active site of a biological macromolecule (receptor), like an enzyme or a receptor.
The results of a docking study provide a docking score, which estimates the binding affinity, and a predicted binding mode, which shows the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor's amino acid residues. For instance, studies on related phenylthiazole derivatives have shown interactions with enzymes like cyclooxygenases (COX). A hypothetical docking study of this compound with a target enzyme would provide valuable information on its potential as an inhibitor or activator.
Table 2: Hypothetical Molecular Docking Results for this compound with a Target Enzyme (Note: The following data is illustrative and not based on actual calculations for this compound.)
| Target Enzyme | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |
| Cyclooxygenase-2 | -8.2 | Arg120, Tyr355 | Hydrogen Bond, Pi-Alkyl |
| Val523, Ser353 | van der Waals |
Reaction Chemistry and Mechanistic Investigations of 5 Phenylthiazol 2 5h One
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring and Thiazolone Heterocycle
The presence of two key structural components, the phenyl ring and the thiazolone heterocycle, offers multiple sites for electrophilic attack.
Phenyl Ring Substitution: The phenyl group at the 5-position of the thiazolone ring can undergo typical electrophilic aromatic substitution reactions. The thiazolone moiety itself acts as a substituent on the benzene (B151609) ring, influencing the rate and regioselectivity of the substitution. Generally, the substitution pattern (ortho, meta, para) is directed by the electronic effects of the heterocyclic system. Standard electrophilic substitution reactions include nitration, halogenation, and sulfonation. mnstate.eduwikipedia.orgscribd.com For instance, nitration is typically achieved using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. scribd.commasterorganicchemistry.com
Thiazolone Heterocycle Substitution: The thiazolone ring's susceptibility to electrophilic attack is more complex. While five-membered heterocycles like thiophene (B33073) are generally more reactive than benzene towards electrophiles, the thiazole (B1198619) ring's reactivity is intermediate between that of pyridine (B92270) and thiophene. slideshare.netias.ac.in The π-electron density calculations for thiazole indicate that the C5 position is the primary site for electrophilic substitution. wikipedia.orgchemicalbook.com However, in 5-Phenylthiazol-2(5H)-one, this position is already substituted. The presence of the carbonyl group at C2 tends to deactivate the ring towards electrophilic attack. ias.ac.in Electrophilic attack at the nitrogen or sulfur heteroatoms is also possible, leading to the formation of thiazolium salts, particularly with alkylating agents. wikipedia.orgpharmaguideline.com
| Reaction | Reagents | Typical Product(s) |
| Nitration | HNO₃, H₂SO₄ | Substitution on the phenyl ring (ortho-, para-, or meta-directing depends on conditions) |
| Halogenation | Br₂, FeBr₃ | Bromination of the phenyl ring |
| Sulfonation | Fuming H₂SO₄ | Sulfonation of the phenyl ring |
| N-Alkylation | Alkyl halide (e.g., CH₃I) | N-alkylated thiazolium salt |
Nucleophilic Addition and Substitution Reactions at Carbonyl and Imine Centers
The electron-deficient centers at the C2 carbonyl carbon and the C=N imine carbon are primary targets for nucleophilic attack.
Nucleophilic Addition at Carbonyl: The carbonyl group at the C2 position readily undergoes nucleophilic addition. However, these addition products are often intermediates that can lead to subsequent ring-opening, as the tetrahedral intermediate formed is strained within the five-membered ring.
Nucleophilic Substitution: The C2 position of the thiazole ring system is generally electron-deficient and thus susceptible to nucleophilic attack. chemicalbook.compharmaguideline.com In the case of this compound, this position is part of a carbonyl group. Nucleophilic aromatic substitution (SNAr) is a plausible pathway if a suitable leaving group is present on the ring, though this is less common for the parent compound. nih.govmdpi.com More relevant are reactions where a nucleophile attacks the C2 position, potentially leading to ring cleavage. Five-membered heterocycles can exhibit reactivity towards nucleophiles that is comparable to or even faster than corresponding benzene derivatives, especially when activated by electron-withdrawing groups. youtube.com
Ring-Opening and Ring-Closure Reactions of the Thiazolone Moiety
The stability of the thiazolone ring is finite, and it can undergo cleavage under various conditions. Conversely, its synthesis involves a key ring-closure step.
Ring-Opening Reactions: The thiazolone ring can be opened by nucleophilic attack, particularly under basic or acidic conditions. For example, treatment with a base like sodium methoxide (B1231860) in methanol (B129727) can lead to methanolysis of the carbonyl group, initiating a ring-opening cascade. nih.govacs.org This process can be followed by an intramolecular S-attack on other parts of the molecule, leading to rearranged products. acs.org The mechanism often involves the cleavage of the N-S bond or the C-S bond, which is a known reactivity pattern for isothiazolones upon interaction with nucleophiles like cellular thiols. researchgate.net
Ring-Closure Reactions: The most common synthesis of the thiazolone core, such as in the Hantzsch thiazole synthesis, involves a ring-closure reaction. dntb.gov.ua For this compound, a typical synthesis involves the cyclocondensation of thiobenzamide (B147508) with an α-haloacetic acid, such as bromoacetic acid. nih.gov This reaction proceeds via an initial S-alkylation of the thioamide followed by an intramolecular nucleophilic attack of the nitrogen atom on the carbonyl carbon, with subsequent dehydration to form the thiazolone ring. Kinetic studies of such cyclization reactions have been performed to elucidate the mechanism and determine reaction orders and thermodynamic parameters. dntb.gov.ua
Tautomerism and Isomerization Pathways of this compound
This compound can exist in different isomeric forms through tautomerism, a process of interconversion of constitutional isomers involving the relocation of a proton. libretexts.org
The primary tautomeric equilibrium for this compound is the keto-enol type, where the 2-oxo form is in equilibrium with its aromatic 2-hydroxythiazole tautomer. The stability of each tautomer depends on factors such as the solvent and substitution pattern. While the keto form often predominates, the enol form benefits from the aromaticity of the thiazole ring. nih.gov Spectroscopic methods like NMR are instrumental in studying these equilibria. researchgate.netnih.govjst-ud.vn For some related thiazole derivatives, the existence of a specific tautomeric form (e.g., the amino tautomer in aminothiazolones) has been confirmed in both solid and solution phases. researchgate.net
Isomerization can also refer to geometric isomerism in derivatives. For instance, condensation of this compound with aldehydes at the C5-methylene group (after tautomerization) can lead to 5-ylidene derivatives, which can exist as E/Z isomers. nih.govmdpi.com
| Tautomer Name | Structure Description | Key Feature |
| This compound | Keto form (amide) | C=O group at position 2 |
| 5-Phenyl-2-hydroxythiazole | Enol form (aromatic) | OH group at position 2, aromatic thiazole ring |
| 5-Phenylthiazol-2(3H)-one | Imine-enol tautomer | C=O group at position 2, double bond shifted |
Functional Group Transformations and Derivatization Strategies
The functional groups within this compound provide handles for a variety of chemical transformations and the synthesis of new derivatives. A key reaction is the Knoevenagel condensation of the active methylene (B1212753) group at the C5 position with various aldehydes. This reaction, typically catalyzed by a base like piperidine (B6355638), is used to synthesize a wide range of 5-benzylidene-2-phenylthiazol-4(5H)-one derivatives. nih.gov These derivatization strategies are crucial for creating libraries of related compounds for further study. researchgate.net Other transformations can include N-alkylation or N-acylation at the ring nitrogen.
| Reaction Type | Reagents | Position of Derivatization | Product Class |
| Knoevenagel Condensation | Substituted Benzaldehydes, Piperidine | C5 | 5-(Substituted benzylidene)-2-phenylthiazol-4(5H)-ones |
| N-Alkylation | Alkyl Halide, Base | N3 | 3-Alkyl-5-phenylthiazol-2(3H)-onium salts |
| N-Acylation | Acyl Chloride, Base | N3 | 3-Acyl-5-phenylthiazol-2(3H)-one |
Investigation of Reaction Mechanisms through Kinetic and Isotopic Labeling Studies
Elucidating the precise mechanisms of the reactions involving this compound and its derivatives often requires advanced analytical techniques.
Kinetic Studies: Reaction kinetics provide insight into the rate-determining steps and the influence of various parameters on reaction pathways. For example, kinetic analyses of enzyme inhibition by derivatives of 5-phenylthiazol-4(5H)-one have been conducted to determine the type of inhibition (e.g., competitive, mixed-type). nih.gov Lineweaver–Burk plots are commonly used in such studies to visualize the inhibition mechanism. nih.gov Similarly, the kinetics of the Hantzsch thiazole synthesis have been investigated pH-metrically to determine the reaction order and evaluate thermodynamic parameters like activation energy and enthalpy. dntb.gov.ua
Isotopic Labeling: Isotopic labeling is a powerful tool for tracing the path of atoms through a reaction mechanism. ias.ac.inslideshare.netwikipedia.org By replacing an atom (e.g., ¹H, ¹²C, ¹⁴N) with its isotope (e.g., ²H, ¹³C, ¹⁵N), its final position in the product can be determined using techniques like NMR or mass spectrometry. wikipedia.orgthieme-connect.de This method can definitively distinguish between proposed mechanisms, such as intramolecular rearrangements versus intermolecular pathways, or identify the origin of specific atoms in a newly formed ring. While specific isotopic labeling studies on this compound itself are not widely reported in the provided context, this technique is a standard and crucial method for mechanistic elucidation in heterocyclic chemistry. researchgate.net
Biological Activities and Mechanistic Insights of 5 Phenylthiazol 2 5h One Derivatives in Vitro Investigations
Enzyme Inhibition and Activation Studies (In Vitro)
The primary mechanism through which 5-Phenylthiazol-2(5H)-one derivatives exert their biological effects in vitro is through the inhibition of various enzymes. Extensive research has profiled their activity against tyrosinase, hydrolases, kinases, and cholinesterases.
Tyrosinase Inhibition Mechanisms (e.g., Competitive, Non-competitive, Mixed-type Inhibition)
A significant area of investigation for this class of compounds has been their potent inhibitory effects on tyrosinase, a key enzyme in melanin (B1238610) synthesis. Derivatives of (Z)-5-Benzylidene-2-phenylthiazol-4(5H)-one ((Z)-BPT), which share the core thiazolone structure, have been shown to be powerful anti-melanogenic agents primarily due to their anti-tyrosinase activity. researchgate.netnih.gov
Kinetic analyses using mushroom tyrosinase have elucidated the specific mechanisms of inhibition. For instance, certain (Z)-BPT derivatives were identified as competitive inhibitors, suggesting they bind to the active site of the tyrosinase enzyme, directly competing with the substrate. researchgate.netnih.gov Other derivatives were found to be mixed-type inhibitors, indicating they can bind to both the free enzyme and the enzyme-substrate complex. researchgate.netnih.gov
The potency of these derivatives is highly dependent on the substitution pattern on the benzylidene ring. For example, a derivative featuring a 2,4-dihydroxyl substituent was found to be approximately 190 times more potent than the well-known tyrosinase inhibitor, kojic acid. researchgate.net In contrast, the introduction of a 3-bromo substituent dramatically reduced inhibitory activity. nih.gov These findings highlight that the 4-hydroxyl group on the phenyl ring plays a critical role in tyrosinase inhibition, with the type and position of other substituents being closely linked to the level of inhibitory activity. researchgate.net In silico docking studies support these kinetic results, showing that active derivatives can bind strongly to the catalytic active sites of both mushroom and human tyrosinases. researchgate.netnih.gov
| Derivative ((Z)-BPT) | Substituent on β-phenyl ring | Tyrosinase IC₅₀ (µM) | Inhibition Type | Reference |
|---|---|---|---|---|
| 1 | 4-hydroxy | 6.4 ± 0.52 | Competitive | researchgate.net |
| 2 | 2,4-dihydroxy | 0.1 ± 0.01 | Competitive | researchgate.net |
| 3 | 3,4-dihydroxy | 1.6 ± 0.04 | Mixed-type | researchgate.net |
| Kojic Acid (Reference) | N/A | 20.8 ± 1.34 | N/A | researchgate.net |
Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) Inhibition
While not strictly this compound derivatives, structurally related 4-phenylthiazole-based compounds have been investigated as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). mdpi.comresearchgate.net These enzymes are involved in the metabolism of signaling lipids that regulate inflammation and pain. mdpi.comunifi.it FAAH hydrolyzes endocannabinoids like anandamide, while sEH degrades anti-inflammatory epoxyeicosatrienoic acids (EETs). mdpi.comresearchgate.net The concurrent inhibition of both enzymes is a strategy explored for managing pain and inflammation. mdpi.comresearchgate.net Studies on these related thiazole (B1198619) compounds have identified potent dual inhibitors, demonstrating that the thiazole scaffold can be adapted to target these hydrolases. mdpi.com
Kinase Inhibition Profiles (e.g., EGFR, SIRT2, CDK9) and Allosteric Modulation
Thiazole-containing compounds are recognized as a favored structural motif for interacting with protein kinases. nih.gov Specific derivatives of 5-phenylthiazol-2-amine (B1207395) have been identified as novel and selective inhibitors of Phosphatidylinositol 4-kinase III beta (PI4KIIIβ). Mechanistic studies revealed that these compounds exert their antitumor effects by inhibiting the PI3K/AKT signaling pathway, a critical axis for cell survival and proliferation. Furthermore, other aminothiazole derivatives have been shown to act as potent, ATP-competitive inhibitors of Aurora kinases, which are key regulators of cell division.
Acetylcholinesterase and Carbonic Anhydrase Inhibition
In the context of neurodegenerative disorders, derivatives of N-phenylthiazol-2-amine have been screened for their ability to inhibit cholinesterases. Several compounds from this series proved to be potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). One of the most active compounds, N-(2,3-dimethylphenyl)thiazol-2-amine, exhibited an IC₅₀ value of 0.009 µM against AChE, demonstrating significant potency.
| Compound | Substituent on N-phenyl ring | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 3j | 2,3-dimethyl | 0.009 ± 0.002 | 0.646 ± 0.012 |
Additionally, research into related phenylthiazol-2(3H)-ylidene derivatives has shown potent inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II. researchgate.net These enzymes play roles in numerous physiological processes. The most active compounds in one study demonstrated inhibition constants (Ki) in the nanomolar range, with values of 77.38 nM for hCA I and 62.79 nM for hCA II. researchgate.net
In Vitro Receptor Binding Assays and Ligand-Target Interactions
In vitro receptor binding assays are crucial for determining the affinity of a ligand for a specific receptor. nih.gov These experiments, often using radiolabeled ligands, measure the concentration of a compound required to displace a standard ligand from its receptor, yielding an IC₅₀ value or an inhibition constant (Ki) that indicates binding affinity. nih.gov
Despite the extensive enzymatic studies, there is limited publicly available research detailing specific in vitro receptor binding assays for this compound derivatives. While the methodologies for such assays are well-established for various receptor types, including G-protein coupled receptors, ion channels, and transporters, specific affinity data for the this compound scaffold against a defined panel of receptors has not been extensively reported.
Cellular Pathway Modulation in Model Systems (In Vitro)
Beyond direct enzyme inhibition, derivatives of this compound have been shown to modulate complex cellular signaling pathways in various in vitro models.
In B16F10 melanoma cells, tyrosinase-inhibiting derivatives not only reduce cellular tyrosinase activity and melanin content but also downregulate the expression of the tyrosinase enzyme itself. researchgate.netnih.gov Further investigation revealed that these effects are mediated through the downregulation of key signaling pathways involved in melanogenesis. Specifically, active compounds were found to suppress the protein kinase A (PKA)/cAMP response element-binding protein (CREB) and the mitogen-activated protein kinase (MAPK) signaling pathways. This leads to a reduction in the expression of microphthalmia-associated transcription factor (MITF), the master regulator of melanocyte differentiation and pigmentation, which in turn decreases the expression of tyrosinase and other melanogenesis-related proteins.
In the context of oncology, 5-phenylthiazol-2-amine derivatives that inhibit PI4KIIIβ were shown to effectively block the PI3K/AKT pathway in cancer cell lines. This inhibition of a crucial cell survival pathway was found to induce cancer cell apoptosis, cause cell cycle arrest in the G2/M phase, and promote autophagy.
Effects on Melanin Synthesis and Tyrosinase Expression in Cell Lines
Certain derivatives of this compound have demonstrated significant anti-melanogenic properties. Studies utilizing B16F10 melanoma cells, a common model for melanogenesis research, have shown that these compounds can effectively reduce melanin content. For instance, specific (Z)-5-Benzylidene-2-phenylthiazol-4(5H)-one ((Z)-BPT) derivatives were found to decrease intracellular melanin levels in a concentration-dependent manner, with an efficacy that surpassed that of the well-known inhibitor, kojic acid. uzh.chnih.govfrontiersin.org
The primary mechanism for this anti-melanogenic effect is the direct inhibition of tyrosinase, the rate-limiting enzyme in melanin biosynthesis. nih.gov Kinetic analyses have identified these derivatives as competitive or mixed-type inhibitors of mushroom tyrosinase. uzh.chnih.govfrontiersin.org The inhibitory action is potent, with some derivatives exhibiting IC₅₀ values significantly lower than kojic acid. For example, a derivative featuring a 2,4-dihydroxy substituent on the β-phenyl ring was found to be approximately 190-fold more potent than kojic acid. nih.gov This direct enzymatic inhibition is mirrored within cellular models, where effective derivatives significantly decrease cellular tyrosinase activity. nih.gov
Furthermore, Western blot analyses have revealed that these compounds can also modulate the expression of the tyrosinase enzyme. uzh.chnih.govfrontiersin.org Treatment of B16F10 cells with active (Z)-BPT derivatives resulted in inhibited tyrosinase protein expression, suggesting a dual mechanism of action: direct enzymatic inhibition and downregulation of enzyme synthesis. uzh.chnih.gov
| Derivative | Substituent on β-phenyl ring | IC₅₀ (µM) | Inhibition Type | Reference |
|---|---|---|---|---|
| Derivative 1 | 4-hydroxyl | 6.4 ± 0.52 | Competitive | nih.gov |
| Derivative 2 | 2,4-dihydroxyl | 0.1 ± 0.01 | Competitive | nih.gov |
| Derivative 3 | 3,4-dihydroxyl | 1.5 ± 0.09 | Mixed-type | nih.gov |
| Kojic Acid (Reference) | N/A | 20.8 ± 1.34 | N/A | nih.gov |
Antioxidant Activity Mechanisms (e.g., Radical Scavenging Assays, ROS Modulation)
Standard biochemical assays have demonstrated the capacity of these compounds to neutralize stable free radicals. Certain (Z)-BPT derivatives showed potent scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) cation radicals. uzh.chnih.govfrontiersin.org For example, derivatives with 3,4-dihydroxy (catechol) or 2,4-dihydroxy substituents on the phenyl ring displayed strong radical-scavenging capabilities. nih.govmdpi.com
Beyond direct radical scavenging, these derivatives have been shown to modulate intracellular ROS levels. In cellular assays, treatment with these compounds led to a reduction in ROS, indicating an ability to counteract oxidative stress within a biological environment. uzh.chnih.govfrontiersin.org Some derivatives also demonstrated the ability to scavenge peroxynitrite, a potent and destructive reactive nitrogen species (RNS). nih.gov This broad-spectrum antioxidant activity, encompassing the neutralization of various free radicals and the reduction of cellular ROS, highlights a key mechanistic feature of this class of compounds. uzh.chnih.govfrontiersin.orgmdpi.com
| Derivative | Substituent Group | Assay | Activity/Efficacy | Reference |
|---|---|---|---|---|
| Compound with 3,4-dihydroxyl group | 3,4-dihydroxyl | DPPH Radical Scavenging | 77% scavenging activity | nih.gov |
| Compound with 2,4-dihydroxyl group | 2,4-dihydroxyl | DPPH Radical Scavenging | 51% scavenging activity | nih.gov |
| (Z)-BPT Derivative 2 | 2,4-dihydroxyl | ABTS Cation Radical Scavenging | Potent activity | nih.gov |
| (Z)-BPT Derivative 3 | 3,4-dihydroxyl | DPPH, ABTS, ROS, Peroxynitrite | Potent activity | nih.gov |
| Vitamin C (Reference) | N/A | DPPH Radical Scavenging | 90% scavenging activity | nih.gov |
Mechanisms of Anti-proliferative Activity in Cancer Cell Lines (excluding clinical trials)
Thiazole-containing compounds, including derivatives related to this compound, have demonstrated anti-proliferative effects against various human cancer cell lines through mechanisms that primarily involve the induction of apoptosis and cell cycle arrest.
In vitro studies on breast cancer cell lines such as MCF-7 and MDA-MB-231, as well as ovarian cancer (KF-28) and cervical cancer (Hela) cells, have shown that these derivatives can induce programmed cell death. frontiersin.orgmums.ac.ir The primary mechanism identified is the activation of the intrinsic, or mitochondrial-dependent, pathway of apoptosis. nih.govfrontiersin.orgnih.gov This is evidenced by the upregulation of pro-apoptotic proteins like Bax and a corresponding downregulation of anti-apoptotic proteins such as Bcl-2. frontiersin.org Further mechanistic evidence includes the reduction of the mitochondrial membrane potential and the subsequent activation of executioner caspases, like caspase-3, which are critical for dismantling the cell during apoptosis. nih.govmums.ac.irnih.gov Some derivatives have also been shown to activate the extrinsic apoptotic pathway, as indicated by the activation of caspase-8 and caspase-10. mums.ac.ir
| Derivative Type | Cancer Cell Line(s) | Primary Mechanism | Key Molecular Events | Reference |
|---|---|---|---|---|
| 1,3-Thiazole with Phthalimide | MCF-7, MDA-MB-468 | Apoptosis (Intrinsic Pathway) | Increased Caspase-3 activity, Upregulation of BAX, Downregulation of BCL-2 | nih.govnih.gov |
| Bis-Thiazole Derivatives | KF-28 (Ovarian), Hela (Cervical) | Apoptosis & G1 Cell Cycle Arrest | Upregulation of Bax and Puma, Downregulation of Bcl-2 | frontiersin.org |
| 5-ene-2-arylaminothiazol-4(5H)-ones | MCF-7 (Breast) | Apoptosis (Intrinsic & Extrinsic) | Reduced mitochondrial membrane potential, Activation of Caspases 7, 8, 9, 10, Increased ROS | mums.ac.ir |
| Benzothiazole (B30560) Derivative | Nalm6 (Leukemia), Molt4, MCF7 | G2/M Cell Cycle Arrest & Apoptosis | Increased ROS, DNA damage, Decreased mitochondrial membrane potential | mdpi.com |
Modulation of HIV-1 Replication via Multitarget Mechanisms (in vitro)
Specific derivatives based on a phenylthiazole scaffold have been identified as inhibitors of HIV-1 replication in vitro. mdpi.com Research into 5-nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives has revealed a multitarget mechanism of action against the virus. mdpi.com
These compounds have been shown to function as dual inhibitors of the HIV-1 reverse transcriptase (RT) enzyme. mdpi.com The RT enzyme possesses two distinct catalytic functions essential for viral replication: an RNA-dependent DNA polymerase activity and a ribonuclease H (RNase H) activity, which degrades the RNA strand of RNA-DNA hybrids. mdpi.com The phenylthiazole derivatives were found to target both of these functions through allosteric binding. They are proposed to bind to two different pockets on the RT enzyme: one at the DNA polymerase domain, which partially overlaps with the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket, and a second site located near the RNase H active site. mdpi.com
Further mechanism of action studies demonstrated that in addition to inhibiting both functions of reverse transcriptase, these compounds can also block the activity of HIV-1 integrase, another crucial enzyme for viral replication that integrates the viral DNA into the host cell's genome. mdpi.com This ability to inhibit multiple key viral enzymes with a single molecule makes these this compound-related derivatives promising candidates for further development as multitarget antiretroviral agents. mdpi.com
Structure-Activity Relationship (SAR) Analysis of this compound Derivatives
Impact of Substituent Nature and Position on Biological Activity
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the phenyl ring. Structure-activity relationship (SAR) analyses, particularly for tyrosinase inhibition, have provided clear insights into the chemical features that govern potency.
The presence and placement of hydroxyl groups are critical. A 4-hydroxyl group on the β-phenyl ring is a key feature for strong tyrosinase inhibitory activity. nih.gov The addition of a second hydroxyl group at the 2-position, creating a 2,4-dihydroxy substitution pattern, dramatically enhances this inhibitory activity, resulting in compounds many times more potent than the reference inhibitor kojic acid. nih.gov In contrast, derivatives lacking any hydroxyl groups on the phenyl ring typically show no significant tyrosinase inhibition. nih.gov
Conformational Analysis and Bioactive Conformations
Computational studies, including molecular docking and in silico simulations, have been instrumental in understanding the bioactive conformations of this compound derivatives and their interactions with biological targets like tyrosinase. These analyses support and explain the experimental findings from kinetic and SAR studies. uzh.chnih.govfrontiersin.org
Docking simulations have shown that potent inhibitors can bind strongly within the active sites of both mushroom and human tyrosinases. uzh.chnih.govfrontiersin.org The specific conformation adopted by the molecule allows for key interactions with amino acid residues in the enzyme's active site. For example, the 4-hydroxyl group of an active derivative has been shown to form hydrogen bonds with nearby residues. nih.gov In the highly potent 2,4-dihydroxy substituted derivatives, the 4-hydroxyl group can participate in forming salt bridges with the zinc ions in the active site, while the 2-hydroxyl group forms a hydrogen bond with another residue, such as Met374. nih.gov
In addition to hydrogen bonding, other interactions stabilize the binding of the inhibitor. The phenyl rings of the derivative can engage in π-π stacking interactions with aromatic residues like histidine (His367) or phenylalanine (Phe347) within the active site. nih.gov The specific geometry of the molecule, such as the (Z)-isomer configuration of the exocyclic double bond in (Z)-BPT derivatives, is crucial for orienting the substituents correctly to achieve these favorable interactions. nih.gov This combination of hydrogen bonds, salt bridges, and π-π stacking interactions anchors the inhibitor in its bioactive conformation within the enzyme's active site, leading to potent inhibition. nih.gov
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling and ligand-based design are pivotal computational strategies in medicinal chemistry for the rational design of new therapeutic agents, particularly when the three-dimensional structure of the biological target is not available. These approaches utilize the structural information of known active compounds to identify key chemical features, or pharmacophores, that are essential for biological activity. This knowledge guides the structural optimization and design of novel derivatives with enhanced potency and selectivity.
In the context of this compound derivatives, ligand-based design has been successfully employed by leveraging the structural attributes of known enzyme inhibitors. For instance, a series of N-(5-nitrothiazol-2-yl)-carboxamido derivatives were designed and synthesized based on the structural optimization principles of a known SARS-CoV Mpro co-crystallized inhibitor. bu.edu.egnih.gov This approach involved identifying the essential pharmacophoric features of the template inhibitor and incorporating a 5-nitrothiazole (B1205993) moiety, which is present in the potent anti-SARS-CoV-2 agent nitazoxanide, to create new drug candidates. bu.edu.eg
Similarly, another study focused on the design of (Z)-5-Benzylidene-2-phenylthiazol-4(5H)-one ((Z)-BPT) derivatives as anti-melanogenic agents by combining the structural characteristics of two known tyrosinase inhibitors. nih.gov Subsequent in silico docking studies were performed to elucidate the binding modes of these newly designed derivatives within the active sites of mushroom and human tyrosinases. These computational analyses provided critical insights into the structure-activity relationships (SAR) and supported the kinetic results observed in vitro. nih.gov
The in silico analysis of (Z)-BPT derivatives revealed specific interactions that are crucial for their inhibitory activity. For derivative 2 , which was found to be 189-fold more potent than the reference compound kojic acid, the two hydroxyl groups on its β-phenyl ring were predicted to strongly interact with zinc ions in the enzyme's active site. nih.gov In contrast, for derivative 3 , these hydroxyl groups were found to form hydrogen bonds with different amino acid residues, while the 2-phenyl ring engaged in π-π stacking interactions. nih.gov These findings highlight how subtle changes in substituent positions can significantly alter the binding mode and, consequently, the inhibitory potency.
Table 1: In Silico Docking Interaction of (Z)-BPT Derivatives with Tyrosinase
| Compound | Key Interacting Residues/Ions | Type of Interaction | Predicted Binding Affinity (Docking Score) |
|---|---|---|---|
| Derivative 2 | Zinc Ions | Coordination | -7.2 kcal/mol |
| Derivative 3 | Ser184, Arg196 | Hydrogen Bonds | -3.9 kcal/mol |
The relationship between the chemical structure and the biological activity of these derivatives was further established by comparing their inhibitory concentrations. The substitution pattern on the benzylidene ring was shown to be a key determinant of tyrosinase inhibition.
Table 2: Tyrosinase Inhibitory Activity of Selected (Z)-BPT Derivatives
| Compound | Structure | IC₅₀ (µM) |
|---|---|---|
| Derivative 1 | (Z)-5-(4-hydroxybenzylidene)-2-phenylthiazol-4(5H)-one | 1.0 ± 0.05 |
| Derivative 2 | (Z)-5-(3,4-dihydroxybenzylidene)-2-phenylthiazol-4(5H)-one | 0.1 ± 0.01 |
| Derivative 3 | (Z)-5-(2,4-dihydroxybenzylidene)-2-phenylthiazol-4(5H)-one | 1.1 ± 0.07 |
| Derivative 4 | (Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-phenylthiazol-4(5H)-one | 211.1 ± 1.84 |
| Kojic Acid | (Reference) | 18.9 ± 0.81 |
These examples demonstrate the utility of ligand-based design and pharmacophore analysis in the development of novel this compound derivatives. By identifying and mimicking the key interaction features of known potent inhibitors, researchers can rationally guide synthetic efforts to produce new compounds with improved biological profiles.
Synthetic Modifications and Derivative Synthesis of 5 Phenylthiazol 2 5h One
Alkylation and Acylation Reactions on Nitrogen and Oxygen Atoms
The nitrogen and oxygen atoms within the 5-phenylthiazol-2(5H)-one ring system serve as key handles for functionalization through alkylation and acylation reactions. These modifications can significantly alter the electronic and steric properties of the molecule, influencing its biological activity and physicochemical characteristics.
N-alkylation typically proceeds by treating the thiazolone with an alkyl halide in the presence of a base. The choice of base and solvent is critical to ensure regioselectivity and good yields. For instance, the use of a strong base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF) facilitates the deprotonation of the nitrogen atom, followed by nucleophilic attack on the alkylating agent.
O-acylation, on the other hand, introduces an acyl group onto the oxygen atom, converting the lactam to a lactim ether derivative. This is often achieved by reacting the thiazolone with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. These reactions are generally high-yielding and provide access to a range of ester derivatives. While specific examples for this compound are not extensively documented, the general reactivity of related pyrazolones suggests that 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones can act as selective acyl transfer reagents, indicating the feasibility of such transformations on the thiazolone ring. nih.gov
| Reaction Type | Reagents | Product Class |
| N-Alkylation | Alkyl halide, Base (e.g., NaH) | 3-Alkyl-5-phenylthiazol-2(5H)-ones |
| O-Acylation | Acyl chloride/anhydride, Base (e.g., Pyridine) | 2-Acyloxy-5-phenylthiazoles |
Introduction of Heteroaryl and Aryl Substituents
The introduction of additional heteroaryl and aryl moieties onto the this compound scaffold is a common strategy to expand its chemical diversity. Palladium-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon bonds and are widely employed for this purpose.
Direct C-H arylation offers an atom-economical approach to introduce aryl groups at various positions of the thiazole (B1198619) ring. The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligand, and reaction conditions. For instance, palladium catalysts can selectively target the C2 or C5 positions of the thiazole ring for arylation. nih.gov While the C5 position is already substituted in the parent compound, arylation at other available positions, such as C4, is a viable strategy. The use of anisole (B1667542) as a solvent in the presence of benzoic acid has been shown to promote ligandless palladium-catalyzed C-5 arylation of azoles, a methodology that could potentially be adapted for the C4-arylation of this compound. nih.gov
Suzuki-Miyaura cross-coupling is another robust method for introducing aryl and heteroaryl substituents. This reaction typically involves the coupling of a halogenated thiazolone derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. This approach has been successfully used in the synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles, demonstrating its applicability to related heterocyclic systems. researchgate.net Similarly, N-arylation of aminothiazoles has been achieved via palladium-catalyzed coupling with aryl bromides and triflates, suggesting that the nitrogen atom of the this compound ring could also be a target for such modifications. mit.edu
| Reaction Type | Key Reagents | Position of Substitution |
| Direct C-H Arylation | Palladium catalyst, Aryl halide, Base | C4 |
| Suzuki-Miyaura Coupling | Palladium catalyst, Aryl/Heteroaryl boronic acid, Base | C4 |
| N-Arylation | Palladium catalyst, Aryl halide, Base | N3 |
Synthesis of Thiazolone-Containing Hybrid Molecules with Other Heterocycles
Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, has been effectively applied to the this compound scaffold. This approach aims to create novel compounds with potentially enhanced or synergistic biological activities.
Hybrids of this compound with other five-membered heterocycles are of particular interest. For instance, a series of 2,5-disubstituted-1,3,4-thiadiazoles have been synthesized, some of which incorporate a 5-phenyl-2-furan moiety, demonstrating the feasibility of creating such hybrid structures. scienceopen.com Another example involves the synthesis of 1,3,4-thiadiazole (B1197879) derivatives containing a 1,2,3-triazole moiety, highlighting the modular nature of these synthetic approaches. mdpi.com
The combination of the thiazolone core with six-membered heterocycles has also been explored. Pyridine-thiazole hybrids have been synthesized and evaluated for their biological potential. nih.govmdpi.com These syntheses often involve multi-step sequences, starting from a functionalized thiazole precursor.
| Hybrid Heterocycle | General Synthetic Strategy |
| 1,3,4-Thiadiazole | Cyclization of acylhydrazines or thiohydrazines. |
| 1,2,4-Triazole | Cyclization of thiosemicarbazide (B42300) derivatives. |
| Pyridine | Multi-step synthesis involving condensation and cyclization reactions. |
Stereoselective Synthesis of Chiral this compound Derivatives
The development of stereoselective methods for the synthesis of chiral this compound derivatives is of significant importance, as the stereochemistry of a molecule can profoundly influence its biological activity. Asymmetric catalysis, particularly organocatalysis, has emerged as a powerful tool for constructing chiral centers with high enantioselectivity.
Asymmetric Michael additions are a key strategy for introducing chirality at the C5 position of the thiazolone ring. The reaction of 5H-thiazol-4-ones with various Michael acceptors, such as 1-azadienes, can be catalyzed by chiral phosphoric acids to yield the corresponding adducts with high stereocontrol. researchgate.net Similarly, asymmetric aza-Michael reactions, catalyzed by cinchona alkaloid derivatives, provide a route to chiral nitrogen-containing compounds. nih.gov
The synthesis of spirothiazolones can also be achieved with high enantioselectivity through cooperative catalysis. The combination of achiral palladium complexes and chiral secondary amines has been shown to catalyze the enantioselective cyclization of enals with thiazole derivatives, affording chiral spirocyclic thiazolones in good yields and high enantiomeric excess. researchgate.net These methodologies, while often demonstrated on related thiazolone systems, provide a strong foundation for the development of stereoselective syntheses of chiral this compound derivatives.
| Asymmetric Reaction | Catalyst Type |
| Michael Addition | Chiral Phosphoric Acids |
| Aza-Michael Addition | Cinchona Alkaloid Derivatives |
| Spirocyclization | Cooperative Palladium/Chiral Amine Catalysis |
Applications in Chemical Research Excluding Therapeutic and Clinical Uses
Role as Synthetic Intermediates in Complex Molecule Synthesis
5-Phenylthiazol-2(5H)-one and its derivatives are valuable intermediates in the synthesis of a wide array of more complex molecules, including bioactive compounds and novel heterocyclic systems. The thiazolone core provides a reactive scaffold that can be readily functionalized to construct intricate molecular frameworks.
A notable application of this compound is as a key intermediate in the synthesis of (Z)-5-benzylidene-2-phenylthiazol-4(5H)-one ((Z)-BPT) derivatives. nih.gov These derivatives have been investigated for their biological activities, and their synthesis highlights the utility of the this compound core. The synthesis typically involves the condensation of 2-phenylthiazol-4(5H)-one with various substituted benzaldehydes. nih.gov
Furthermore, the phenylthiazole scaffold, derived from this compound precursors, serves as a foundational element in the preparation of phenylthiazole acids, which have been explored for their potential as agonists for peroxisome proliferator-activated receptor gamma (PPARγ). nih.gov The synthetic route to these acids often commences with the formation of a phenylthiazol-2-amine intermediate, which is then further elaborated. nih.gov
The reactivity of the thiazolone ring also allows for its incorporation into fused heterocyclic systems. Research has demonstrated the use of related thiazole (B1198619) derivatives in the construction of complex polycyclic structures, such as thiazolo[5,4-f]quinazolin-9(8H)-ones and methyl 3-(2-R-5-phenylthiazol-4-yl)-7-phenyl-7H- nih.govnih.govekb.egtriazolo[3,4-b] nih.govnih.govpleiades.onlinethiadiazine-6-carboxylates. ekb.egpleiades.online These examples underscore the importance of the thiazole moiety as a versatile building block in the synthesis of novel chemical entities with diverse and complex structures.
The following table summarizes representative examples of complex molecules synthesized using this compound derivatives as intermediates.
| Starting Material | Reagents and Conditions | Final Product | Reference |
| 2-Phenylthiazol-4(5H)-one | Substituted benzaldehydes, piperidine (B6355638), ethanol (B145695), reflux | (Z)-5-Benzylidene-2-phenylthiazol-4(5H)-one derivatives | nih.gov |
| Phenylthiazol-2-amines | Succinic anhydride (B1165640), diglycolic anhydride, or thiodiglycolic anhydride, DMF, pyridine (B92270) | Phenylthiazole acids | nih.gov |
| 4-Amino-3-(2-R-5-phenylthiazol-4-yl)-1,2,4-triazole-5-thiones | Methyl 3-chloro-2-oxo-3-phenylpropionate | Methyl 3-(2-R-5-phenylthiazol-4-yl)-7-phenyl-7H- nih.govnih.govekb.egtriazolo[3,4-b] nih.govnih.govpleiades.onlinethiadiazine-6-carboxylates | pleiades.online |
Material Science Applications (e.g., precursors for polymers, optoelectronic materials)
While the application of this compound itself in material science is an emerging area, the broader class of thiazole-containing compounds has demonstrated significant promise as components of advanced materials, including conductive polymers and materials with interesting photophysical properties.
Thiazole and its derivatives are known to be integral components of certain conductive polymers. researchgate.netnih.goviarjset.commdpi.com The electron-rich nature of the thiazole ring can contribute to the delocalization of π-electrons along a polymer backbone, a key requirement for electrical conductivity. The synthesis of such polymers often involves the polymerization of thiazole-containing monomers. The incorporation of a phenylthiazole moiety, derivable from this compound, could potentially be explored to tune the electronic and physical properties of these materials.
Furthermore, thiazole-based systems, such as thiazolo[5,4-d]thiazoles, have been investigated for their photophysical properties and their potential use in solid-state photonic and fluorescence-based optical devices. nih.govresearchgate.net These materials can exhibit fluorescence spanning the visible spectrum, and their properties are often dependent on their crystal packing. The phenyl group in this compound provides a site for further functionalization, which could be exploited to modulate the solid-state properties of derived materials for applications in optoelectronics.
Development of Chemical Probes for Biological Research
The development of chemical probes, particularly fluorescent sensors, is a vital area of research for visualizing and understanding biological processes at the molecular level. While specific probes based on the this compound scaffold are not yet widely reported, the closely related benzothiazole (B30560) and other thiazole derivatives have been successfully utilized in the design of fluorescent probes for various analytes and biological events. researcher.lifewrc.org.zawku.edunih.govresearchgate.net
For example, benzothiazole-based fluorescent sensors have been developed for the detection of metal ions and for monitoring pH changes. nih.gov The fluorescence properties of these probes are often modulated by the interaction of the thiazole nitrogen or other functional groups with the target analyte. This principle could be extended to derivatives of this compound, where the core structure could be functionalized with recognition moieties for specific biological targets.
Moreover, the thiazole ring is a component of some enzyme-activated fluorescent probes. mdpi.com In these systems, enzymatic activity cleaves a specific group from the probe, leading to a change in its fluorescence. The this compound scaffold could serve as a platform for the development of novel probes of this type, where the phenyl ring and the thiazolone ring can be modified to tune the probe's spectroscopic properties and its specificity for a particular enzyme.
Conclusion and Future Research Perspectives for 5 Phenylthiazol 2 5h One Chemistry
Summary of Key Academic Contributions and Discoveries
Research into 5-Phenylthiazol-2(5H)-one and its derivatives has yielded several significant discoveries, primarily centered on their synthesis and biological activity. A notable area of investigation has been the synthesis of (Z)-5-benzylidene-2-phenylthiazol-4(5H)-one derivatives. These compounds have been designed by combining the structural features of known tyrosinase inhibitors. nih.gov The synthetic pathway typically involves a two-step process starting with the cyclization of thiobenzamide (B147508) and bromoacetic acid to form 2-phenylthiazol-4(5H)-one hydrobromide, followed by treatment with pyridine (B92270) to yield 2-phenylthiazol-4(5H)-one. nih.gov Subsequent condensation with various substituted benzaldehydes produces the desired benzylidene derivatives. nih.gov
A major academic contribution lies in the detailed characterization of these compounds, particularly the determination of their double-bond geometry using 1H-coupled 13C NMR spectra. nih.gov Furthermore, extensive in vitro studies have revealed the potent biological activities of these derivatives. For instance, certain (Z)-5-benzylidene-2-phenylthiazol-4(5H)-one derivatives have demonstrated significantly stronger tyrosinase inhibitory activities than kojic acid, a well-known anti-melanogenic agent. nih.govnih.gov Kinetic analyses have further elucidated their mechanism of action, identifying them as competitive or mixed-type inhibitors of mushroom tyrosinase. nih.govnih.gov
Beyond melanogenesis, derivatives of the broader thiazole (B1198619) class have been explored for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. arakmu.ac.irnih.govmdpi.com These studies, while not always focused specifically on this compound, contribute to the foundational knowledge of the thiazolone scaffold and its potential for medicinal chemistry applications.
Identification of Current Gaps and Challenges in this compound Research
Despite the progress made, several gaps and challenges remain in the field of this compound research. A primary challenge is the need for more comprehensive toxicological studies. While the efficacy of these compounds in various biological assays is promising, a thorough understanding of their safety profiles is crucial for any potential therapeutic application. frontiersin.org
Another significant gap is the limited exploration of the parent compound, this compound, itself. Much of the current research focuses on its derivatives, particularly the 5-benzylidene substituted analogues. A deeper investigation into the fundamental chemical and physical properties of the core this compound structure could unlock new avenues for its application.
Furthermore, while in vitro studies have been insightful, there is a need for more extensive in vivo research to validate the observed biological activities and to understand the pharmacokinetic and pharmacodynamic properties of these compounds. nih.gov The translation of promising in vitro results to effective in vivo models remains a critical hurdle. Additionally, the development of more sustainable and environmentally friendly synthetic methods for thiazole derivatives is an ongoing challenge that the field must address. nih.gov
Emerging Trends in Thiazolone Synthesis and Characterization
The synthesis of thiazole and its derivatives is an area of active research, with a growing emphasis on green chemistry principles. nih.gov Traditional synthetic methods often involve hazardous reagents and generate significant waste. nih.gov Consequently, emerging trends focus on the use of renewable starting materials, non-toxic catalysts, and milder reaction conditions to minimize environmental impact. nih.gov
Innovative techniques such as microwave irradiation, ultrasound-assisted synthesis, and mechanochemistry are being increasingly employed to improve reaction efficiency, reduce reaction times, and simplify purification processes. nih.govnih.govsci-hub.se The use of green solvents and catalyst-based approaches are also gaining prominence, offering more scalable and cost-effective synthetic routes. nih.gov
In terms of characterization, there is a move towards more sophisticated analytical techniques to fully elucidate the structure and stereochemistry of novel thiazolone derivatives. Advanced NMR techniques, such as the use of 3JC,Hβ coupling constants to determine double-bond geometry, are becoming standard practice. nih.gov In silico methods, including molecular docking and computational modeling, are also being increasingly integrated into the research workflow to predict biological activity and guide the design of new compounds. nih.govnih.gov
Future Directions for Mechanistic Biological Studies (In Vitro)
Future in vitro studies on this compound and its derivatives are poised to delve deeper into their mechanisms of action. Building on the initial findings of tyrosinase inhibition, future research could explore the specific interactions of these compounds with the active sites of both mushroom and human tyrosinases through detailed enzymatic assays and structural biology studies. nih.govnih.gov Investigating their effects on other enzymes and signaling pathways involved in melanogenesis could provide a more comprehensive understanding of their anti-melanogenic properties. nih.gov
The broad-spectrum biological activity of the thiazole scaffold suggests that this compound derivatives may have other cellular targets. nih.govmdpi.com Future in vitro studies should therefore aim to screen these compounds against a wider range of biological targets, including various cancer cell lines and microbial strains. arakmu.ac.irresearchgate.net For example, assessing their potential as inhibitors of other key enzymes in disease pathways or as modulators of protein-protein interactions could reveal novel therapeutic applications.
Furthermore, investigating the antioxidant properties of these compounds in more detail is a promising avenue. Studies have already shown that some derivatives exhibit potent antioxidant activities against various radicals and reactive oxygen species. nih.govnih.gov Future research could focus on quantifying these activities and elucidating the underlying chemical mechanisms.
Opportunities for Novel Material and Catalyst Development
While the majority of research on this compound has been in the realm of biological activity, the unique structural features of the thiazolone ring present opportunities for its application in material science and catalysis. The presence of sulfur and nitrogen heteroatoms, along with the phenyl substituent, could impart interesting electronic and photophysical properties to polymers or small molecules incorporating this scaffold. mdpi.com
There is potential to explore the use of this compound derivatives as building blocks for organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The aromatic nature of the phenyl ring and the heterocyclic thiazolone core could be tuned to achieve desired electronic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
